Tris(ethyl 3-Oxobutanoato)aluminum(III)

Description

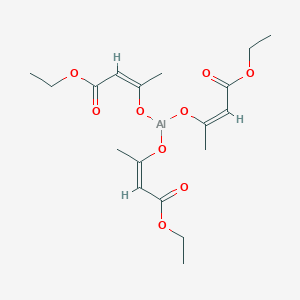

Tris(ethyl 3-Oxobutanoato)aluminum(III), also known as Tris(ethyl acetoacetato)aluminum(III) (CAS 15306-17-9), is an organoaluminum complex with the molecular formula C₁₈H₂₇AlO₉ and a molecular weight of 414.4 g/mol . It is synthesized by coordinating aluminum(III) with three ethyl acetoacetate ligands, which are β-ketoester derivatives. The compound typically appears as a white to pale yellow powder or crystalline solid and is available in high purity (≥97%) . Key applications include its use as a catalyst in organic synthesis, a precursor for materials science, and a stabilizer in polymer chemistry .

Properties

Molecular Formula |

C18H27AlO9 |

|---|---|

Molecular Weight |

414.4 g/mol |

IUPAC Name |

ethyl (Z)-3-bis[[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]oxy]alumanyloxybut-2-enoate |

InChI |

InChI=1S/3C6H10O3.Al/c3*1-3-9-6(8)4-5(2)7;/h3*4,7H,3H2,1-2H3;/q;;;+3/p-3/b3*5-4-; |

InChI Key |

TYYXSAFYWXHYTF-VNGPFPIXSA-K |

Isomeric SMILES |

CCOC(=O)/C=C(\O[Al](O/C(=C\C(=O)OCC)/C)O/C(=C\C(=O)OCC)/C)/C |

Canonical SMILES |

CCOC(=O)C=C(C)O[Al](OC(=CC(=O)OCC)C)OC(=CC(=O)OCC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(ethyl 3-Oxobutanoato)aluminum(III) can be synthesized by reacting aluminum isopropoxide with ethyl acetoacetate in an appropriate solvent. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization from a suitable solvent such as ethanol or toluene .

Industrial Production Methods

In industrial settings, the production of Tris(ethyl 3-Oxobutanoato)aluminum(III) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tris(ethyl 3-Oxobutanoato)aluminum(III) undergoes various chemical reactions, including:

Ligand Exchange Reactions: The ethyl acetoacetate ligands can be replaced by other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Ligand Exchange: Reagents such as acetylacetone or other β-diketones can be used under mild heating conditions.

Hydrolysis: Water or aqueous solutions at room temperature can induce hydrolysis.

Major Products Formed

Ligand Exchange: The major products are the new aluminum complex with the exchanged ligand and free ethyl acetoacetate.

Hydrolysis: The major products are aluminum hydroxide and ethyl acetoacetate.

Scientific Research Applications

Tris(ethyl 3-Oxobutanoato)aluminum(III) has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tris(ethyl 3-Oxobutanoato)aluminum(III) involves the coordination of the aluminum ion with the oxygen atoms of the ethyl acetoacetate ligands. This coordination stabilizes the aluminum ion and allows it to participate in various catalytic and coordination processes. The molecular targets include the β-diketone ligands, and the pathways involve ligand exchange and hydrolysis reactions .

Comparison with Similar Compounds

Comparison with Similar Aluminum Complexes

Structural and Functional Contrasts

Tris(8-hydroxyquinoline)aluminum(III) (Alq₃)

- Molecular Formula : C₂₇H₁₈AlN₃O₃ .

- Structure: Three 8-hydroxyquinoline ligands coordinate to Al(III), forming a octahedral geometry optimized for electroluminescence .

- Applications : Widely used in organic light-emitting diodes (OLEDs) for green and blue light emission. Single-crystal Alq₃ exhibits high quantum efficiency (1% photon/electron) and brightness (>1000 cd/m²) .

- Key Differences: Ligand Type: Alq₃ uses aromatic nitrogen-oxygen ligands, enabling π-π stacking for charge transport, whereas Tris(ethyl 3-Oxobutanoato)aluminum(III) employs β-ketoester ligands, favoring solubility in organic solvents . Optical Properties: Alq₃ is photoluminescent under UV light (365 nm), while Tris(ethyl 3-Oxobutanoato)aluminum(III) lacks documented electroluminescent properties . Synthesis: Alq₃ requires sublimation and controlled crystallization , whereas Tris(ethyl 3-Oxobutanoato)aluminum(III) is synthesized via direct coordination in solution .

Triisobutyl Aluminum

- Molecular Formula : (C₄H₉)₃Al .

- Structure: A simpler organoaluminum compound with three isobutyl groups bonded to Al.

- Applications : Used as a catalyst in Ziegler-Natta polymerization and as a reducing agent .

- Key Differences: Reactivity: Triisobutyl Aluminum is pyrophoric and reacts violently with water, whereas Tris(ethyl 3-Oxobutanoato)aluminum(III) is non-pyrophoric and stable under standard conditions .

Aluminum Acetylacetonate (Al(acac)₃)

- Molecular Formula : C₁₅H₂₁AlO₆.

- Structure : Three acetylacetonate (2,4-pentanedionate) ligands bound to Al(III).

- Applications : Catalyst in organic reactions, precursor for ceramic materials.

- Solubility: Al(acac)₃ is highly soluble in chloroform and toluene, while solubility data for Tris(ethyl 3-Oxobutanoato)aluminum(III) remains unspecified .

Comparative Data Table

Research Findings and Industrial Relevance

- Tris(ethyl 3-Oxobutanoato)aluminum(III) is valued for its versatility in catalysis, particularly in cross-coupling reactions and esterifications, where its β-ketoester ligands enhance substrate binding .

- Alq₃ remains irreplaceable in OLED technology due to its unmatched electroluminescent efficiency, though its synthesis is more resource-intensive .

- Triisobutyl Aluminum’s high reactivity limits its use to controlled industrial settings, emphasizing the safety advantages of Tris(ethyl 3-Oxobutanoato)aluminum(III) in lab environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.